Cas no 82671-02-1 (2,6-Dichloro-5-fluoronicotinonitrile)

2,6-Dichloro-5-fluoronicotinonitrile structure
82671-02-1 structure
Product name:2,6-Dichloro-5-fluoronicotinonitrile
CAS No:82671-02-1
MF:C6HCl2FN2
MW:190.989942312241
MDL:MFCD01863289
CID:60484
PubChem ID:2733849

2,6-Dichloro-5-fluoronicotinonitrile Chemical and Physical Properties

Names and Identifiers

    • 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
    • 2,6-Dichloro-3-cyano-5-fluoro pyridine
    • 3-cyano-5-fluoro-2,6-Dihydroxypyridine
    • 3-Cyano-2,6-dichloro-5-fluoropyridine
    • 2,6-dichloro-5-fluoropyridine-3-carbonitrile
    • ,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
    • 2,6-Dichloro-3-cyano-5-fluoropyridine
    • 2,6-dichloro-5-fluoronicotinonitrile
    • C6HCl2FN2
    • 2,6-Dichloro-5-fluoro-nicotinonitrile
    • 2,6-Dichloro-5-fluoro-3-cyanopyridine
    • 3-Pyridinecarbonitrile, 2,6-dichloro-5-fluoro-
    • PubChem10945
    • 2,6-dichloro-5-fluoro-pyridine-3-carbonitrile
    • KSC496K0L
    • 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile (ACI)
    • 2,6-Dichloro-5-cyano-3-fluoropyridine
    • 2,6-Dichloro-5-fluoro-3-nicotinonitrile
    • AC-7743
    • FT-0641881
    • CS-W013228
    • EN300-125139
    • 2,6-dichloro-5 fluoro-pyridine-3-carbonitrile
    • SB38893
    • D3972
    • AKOS005064081
    • SCHEMBL165776
    • DEDKKOOGYIMMBC-UHFFFAOYSA-N
    • MFCD01863289
    • 82671-02-1
    • 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile, 98%
    • AM62410
    • CHEBI:194733
    • Q-200373
    • AS-5435
    • racemic 2,6-dichloro-5-fluoro-pyridine-3-carbonitrile
    • 2,6-dichoro-5-fluoronicotinonitrile
    • 2,6dichloro-5fluoronicotinonitrile
    • DTXSID80370016
    • 2,6-dichloro-3-fluoro-5-cyanopyridin
    • Z1255488901
    • 2,6-dichloro-5-luoropyridine-3-carbonitrile
    • DB-005884
    • 2,6-Dichloro-5-fluoronicotinonitrile
    • MDL: MFCD01863289
    • Inchi: 1S/C6HCl2FN2/c7-5-3(2-10)1-4(9)6(8)11-5/h1H
    • InChI Key: DEDKKOOGYIMMBC-UHFFFAOYSA-N
    • SMILES: N#CC1C(Cl)=NC(Cl)=C(F)C=1
    • BRN: 4310369

Computed Properties

  • Exact Mass: 189.95000
  • Monoisotopic Mass: 189.95
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 36.7
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.6

Experimental Properties

  • Color/Form: solid
  • Density: 1.6175 (estimate)
  • Melting Point: 89.0 to 93.0 deg-C
  • Boiling Point: 267.8 °C at 760 mmHg
  • Flash Point: 115.8 °C
  • Refractive Index: 1.58
  • PSA: 36.68000
  • LogP: 2.39918
  • Solubility: Not determined

2,6-Dichloro-5-fluoronicotinonitrile Security Information

2,6-Dichloro-5-fluoronicotinonitrile Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,6-Dichloro-5-fluoronicotinonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A162928-25g
2,6-Dichloro-5-fluoronicotinonitrile
82671-02-1 98%
25g
$14.0 2025-03-01
Enamine
EN300-125139-0.1g
2,6-dichloro-5-fluoropyridine-3-carbonitrile
82671-02-1 95%
0.1g
$19.0 2023-07-08
Enamine
EN300-125139-5.0g
2,6-dichloro-5-fluoropyridine-3-carbonitrile
82671-02-1 95%
5.0g
$29.0 2023-07-08
Ambeed
A162928-5g
2,6-Dichloro-5-fluoronicotinonitrile
82671-02-1 98%
5g
$6.0 2025-03-01
Apollo Scientific
PC9532-100g
2,6-Dichloro-5-fluoronicotinonitrile
82671-02-1 97%
100g
£37.00 2025-02-22
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H26747-5g
2,6-Dichloro-3-cyano-5-fluoropyridine, 97%
82671-02-1 97%
5g
¥935.00 2023-02-08
TRC
D437165-2.5g
2,6-Dichloro-5-fluoronicotinonitrile
82671-02-1
2.5g
$64.00 2023-05-18
Enamine
EN300-125139-100.0g
2,6-dichloro-5-fluoropyridine-3-carbonitrile
82671-02-1 95%
100.0g
$87.0 2023-07-08
eNovation Chemicals LLC
D583180-1kg
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
82671-02-1 98%
1kg
$255 2024-05-24
Apollo Scientific
PC9532-25g
2,6-Dichloro-5-fluoronicotinonitrile
82671-02-1 97%
25g
£15.00 2025-02-22

2,6-Dichloro-5-fluoronicotinonitrile Production Method

Synthetic Routes 1

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Catalysts: Triethanolamine ;  rt → 90 °C; 1 h, 80 - 90 °C
1.2 Reagents: Phosphorus pentachloride ;  20 h, reflux
Reference
Synthesis of 2,6-dichloro-5-fluoro-3-pyridinecarboxylic acid
Tan, Zhen-you; et al, Huaxue Shiji, 2008, 30(1), 35-36

Synthetic Routes 2

Reaction Conditions
1.1 Reagents: Phosphorus pentachloride
Reference
Pyridonecarboxylic acids as antibacterial agents. VIII. An alternative synthesis of enoxacin via fluoronicotinic acid derivatives
Miyamoto, Teruyuki; et al, Chemical & Pharmaceutical Bulletin, 1987, 35(6), 2280-5

Synthetic Routes 3

Reaction Conditions
1.1 Reagents: Sodium ethoxide ,  Sodium 3-ethoxy-2-fluoro-3-oxoprop-1-en-1-olate Solvents: Ethanol
2.1 Reagents: Phosphorus pentachloride
Reference
Pyridonecarboxylic acids as antibacterial agents. VIII. An alternative synthesis of enoxacin via fluoronicotinic acid derivatives
Miyamoto, Teruyuki; et al, Chemical & Pharmaceutical Bulletin, 1987, 35(6), 2280-5

Synthetic Routes 4

Reaction Conditions
1.1 Reagents: Sodium methoxide
2.1 Reagents: Phosphorus trichloride
Reference
Synthesis and biological activity of fluorine-substituted pyridine-heterocyclic carboxylate compounds
Zheng, Hui; et al, Yingyong Huaxue, 2010, 27(2), 164-168

Synthetic Routes 5

Reaction Conditions
1.1 Reagents: Potassium fluoride Catalysts: Tetrabutylammonium bromide Solvents: Dimethylformamide ;  rt → 120 °C; 15 min, 120 °C; 120 °C → 100 °C
1.2 10 h, reflux
2.1 Catalysts: Sodium methoxide Solvents: Toluene ;  rt; 1 h, < 50 °C
2.2 5 h, < 50 °C; 50 °C → 20 °C
2.3 Solvents: Methanol ;  10 - 20 °C; 20 °C → rt; 8 h, rt
2.4 Reagents: Acetic acid Solvents: Water ;  rt
3.1 Reagents: Phosphorus oxychloride Catalysts: Triethanolamine ;  rt → 90 °C; 1 h, 80 - 90 °C
3.2 Reagents: Phosphorus pentachloride ;  20 h, reflux
Reference
Synthesis of 2,6-dichloro-5-fluoro-3-pyridinecarboxylic acid
Tan, Zhen-you; et al, Huaxue Shiji, 2008, 30(1), 35-36

Synthetic Routes 6

Reaction Conditions
1.1 Reagents: Phosphorus trichloride
Reference
Synthesis and biological activity of fluorine-substituted pyridine-heterocyclic carboxylate compounds
Zheng, Hui; et al, Yingyong Huaxue, 2010, 27(2), 164-168

Synthetic Routes 7

Reaction Conditions
1.1 Reagents: Ammonium bromide Catalysts: Zinc oxide (ZnO) Solvents: Xylene
Reference
Process for producing cyanopyridine derivative by reaction of 3-trichloromethylpyridine derivative with ammonium halide
, World Intellectual Property Organization, , ,

Synthetic Routes 8

Reaction Conditions
1.1 Catalysts: Sodium methoxide Solvents: Toluene ;  rt; 1 h, < 50 °C
1.2 5 h, < 50 °C; 50 °C → 20 °C
1.3 Solvents: Methanol ;  10 - 20 °C; 20 °C → rt; 8 h, rt
1.4 Reagents: Acetic acid Solvents: Water ;  rt
2.1 Reagents: Phosphorus oxychloride Catalysts: Triethanolamine ;  rt → 90 °C; 1 h, 80 - 90 °C
2.2 Reagents: Phosphorus pentachloride ;  20 h, reflux
Reference
Synthesis of 2,6-dichloro-5-fluoro-3-pyridinecarboxylic acid
Tan, Zhen-you; et al, Huaxue Shiji, 2008, 30(1), 35-36

Synthetic Routes 9

Reaction Conditions
Reference
1,8-Naphthyridine derivatives and their salts
, Japan, , ,

Synthetic Routes 10

Reaction Conditions
1.1 Reagents: Sodium methoxide
2.1 Reagents: Phosphorus pentachloride
Reference
Synthesis and biological activity of novel fluorine-containing pyridine-heterocyclic acylamide compounds
Zheng, Hui; et al, Nongyao, 2008, 47(1), 34-36

Synthetic Routes 11

Reaction Conditions
1.1 Reagents: Sodium ethoxide Solvents: Ethanol
1.2 Solvents: Ethanol
2.1 Reagents: Phosphorus pentachloride
Reference
Pyridonecarboxylic acids as antibacterial agents. VIII. An alternative synthesis of enoxacin via fluoronicotinic acid derivatives
Miyamoto, Teruyuki; et al, Chemical & Pharmaceutical Bulletin, 1987, 35(6), 2280-5

2,6-Dichloro-5-fluoronicotinonitrile Raw materials

2,6-Dichloro-5-fluoronicotinonitrile Preparation Products

Additional information on 2,6-Dichloro-5-fluoronicotinonitrile

Professional Introduction to 2,6-Dichloro-5-fluoronicotinonitrile (CAS No: 82671-02-1)

2,6-Dichloro-5-fluoronicotinonitrile, with the CAS number 82671-02-1, is a significant intermediate in the field of pharmaceutical and agrochemical research. This compound belongs to the nicotinonitrile class, characterized by its nitrile functional group and halogenated aromatic ring structure. The presence of both chlorine and fluorine substituents makes it a versatile building block for synthesizing more complex molecules with tailored biological activities.

The chemical structure of 2,6-Dichloro-5-fluoronicotinonitrile consists of a pyridine core substituted at the 2-position and 6-position with chlorine atoms, and at the 5-position with a fluorine atom. This specific arrangement imparts unique electronic and steric properties that are exploited in medicinal chemistry for designing novel therapeutic agents. The nitrile group at the 3-position further enhances its reactivity, allowing for various functionalization strategies such as hydrolysis to carboxylic acids or reduction to amides.

In recent years, 2,6-Dichloro-5-fluoronicotinonitrile has garnered attention in the development of bioactive compounds. Its scaffold is frequently used in the synthesis of kinase inhibitors, which play a crucial role in targeting various cancers and inflammatory diseases. For instance, derivatives of this compound have been investigated for their potential to inhibit tyrosine kinases, which are overexpressed in many malignancies. The fluorine atom, in particular, contributes to increased metabolic stability and binding affinity, making it an attractive moiety in drug design.

The agrochemical industry has also leveraged 2,6-Dichloro-5-fluoronicotinonitrile as a precursor in developing novel pesticides. Its structural features allow for the creation of compounds that exhibit potent activity against a broad spectrum of pests while maintaining environmental safety. Research has shown that certain nicotinonitrile derivatives derived from this intermediate exhibit insecticidal properties by targeting the nervous systems of pests, offering an alternative to traditional organophosphate-based insecticides.

Advances in synthetic methodologies have further expanded the utility of 2,6-Dichloro-5-fluoronicotinonitrile. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have enabled efficient construction of complex molecular frameworks from this intermediate. These methods have been particularly valuable in accessing heterocyclic compounds with diverse pharmacological profiles. Additionally, computational chemistry approaches have been employed to predict the biological activity of derivatives before their synthesis, streamlining the drug discovery process.

The pharmacological potential of compounds derived from 2,6-Dichloro-5-fluoronicotinonitrile extends beyond oncology and agrochemical applications. Studies have explored its role in developing treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. The nitrile group has been shown to interact with specific enzymatic targets involved in neurodegeneration, suggesting that derivatives of this compound could modulate disease progression.

In conclusion, 2,6-Dichloro-5-fluoronicotinonitrile (CAS No: 82671-02-1) is a multifaceted compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features and reactivity make it a valuable intermediate for synthesizing bioactive molecules with potential therapeutic benefits. As research continues to uncover new synthetic strategies and biological functions, this compound is poised to remain a cornerstone in medicinal chemistry innovation.

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